2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride
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Overview
Description
2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a boronic acid ester group, a pyridine ring, and a dimethylamino-ethoxy side chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Dimethylamino-Ethoxy Group: This step involves the reaction of the pyridine derivative with 2-(dimethylamino)ethanol under basic conditions to introduce the dimethylamino-ethoxy group.
Boronic Acid Ester Formation: The final step involves the reaction of the pyridine derivative with pinacol boronic ester in the presence of a palladium catalyst to form the boronic acid ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the boronic ester to boronic acid or other reduced forms.
Substitution: The dimethylamino-ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce boronic acids or alcohols.
Scientific Research Applications
2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride involves its interaction with various molecular targets. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The dimethylamino-ethoxy group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Dimethylamino-ethoxy)ethanol: This compound shares the dimethylamino-ethoxy group but lacks the boronic acid ester and pyridine ring.
Pyridine-3-boronic acid: This compound contains the boronic acid group and pyridine ring but lacks the dimethylamino-ethoxy group.
Uniqueness
2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and versatility in various applications. The presence of both the boronic acid ester and the dimethylamino-ethoxy group allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3.ClH/c1-14(2)15(3,4)21-16(20-14)12-7-8-13(17-11-12)19-10-9-18(5)6;/h7-8,11H,9-10H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXAOUJTEVPRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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